2-Methoxy-3-methylbutanoic acid

Description

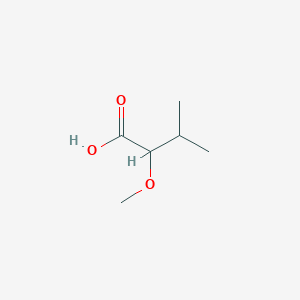

2-Methoxy-3-methylbutanoic acid (C₆H₁₂O₃) is a branched-chain carboxylic acid characterized by a methoxy group (-OCH₃) at position 2 and a methyl group (-CH₃) at position 3. Its (S)-enantiomer (CAS: 65842-58-2) has a molar mass of 132.16 g/mol, a predicted density of 1.021 g/cm³, a boiling point of 222.3°C, and a pKa of 3.62 .

Properties

IUPAC Name |

2-methoxy-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4(2)5(9-3)6(7)8/h4-5H,1-3H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNWYNSIQHMCOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-3-methylbutanoic acid can be synthesized through several methods. One common approach involves the esterification of 2-methoxy-3-methylbutanol with a suitable carboxylic acid derivative, followed by hydrolysis to yield the desired acid. Another method involves the oxidation of 2-methoxy-3-methylbutanal using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: In industrial settings, 2-Methoxy-3-methylbutanoic acid can be produced via the hydroformylation of isobutylene with syngas (a mixture of hydrogen and carbon monoxide), forming isovaleraldehyde, which is then oxidized to the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-methylbutanoic acid undergoes typical carboxylic acid reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield alcohols.

Substitution: It can participate in nucleophilic substitution reactions to form esters, amides, and anhydrides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Alcohols (for esterification), amines (for amidation).

Major Products:

Oxidation: 2-Methoxy-3-methylbutanal or 2-Methoxy-3-methylbutanone.

Reduction: 2-Methoxy-3-methylbutanol.

Substitution: Esters, amides, and anhydrides of 2-Methoxy-3-methylbutanoic acid.

Scientific Research Applications

2-Methoxy-3-methylbutanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of biologically active metabolites. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 2-methoxy-3-methylbutanoic acid but differ in substituents, stereochemistry, or functional groups:

Table 1: Structural and Physicochemical Comparison

*Estimated based on electron-withdrawing effects of phenyl group.

Acidity and Reactivity

- 2-Methoxy-3-methylbutanoic acid: The pKa of 3.62 reflects moderate acidity, influenced by the electron-donating methoxy group, which slightly reduces acidity compared to unsubstituted butanoic acids .

- 3-Methyl-2-phenylbutanoic acid: The phenyl group at position 2 is electron-withdrawing, likely lowering the pKa to ~3.2, enhancing acidity relative to the target compound .

- 2-Methylacetoacetic acid: The β-keto group enables keto-enol tautomerism, resulting in a lower pKa (~3.0) and higher reactivity in condensation reactions .

Biological Activity

2-Methoxy-3-methylbutanoic acid is a chiral compound that has garnered attention in various biological and medicinal research contexts. This article provides a comprehensive overview of its biological activity, mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C6H12O3

- Molecular Weight : 132.16 g/mol

- Chirality : Exists as two enantiomers, (R) and (S), with distinct biological activities.

The compound is classified as a branched-chain carboxylic acid, characterized by the presence of both methoxy and methyl groups, which confer unique chemical properties compared to its analogs .

2-Methoxy-3-methylbutanoic acid primarily acts as a substrate for various enzymes, leading to the formation of biologically active metabolites. The key mechanisms include:

- Oxidation : Converts the compound into ketones or aldehydes.

- Reduction : Produces alcohol derivatives.

- Substitution : Generates various substituted derivatives depending on the reagents used.

These transformations indicate that the compound may influence metabolic pathways and biochemical processes, potentially serving as a precursor in drug synthesis .

Enzyme Interactions

Research has identified several key enzymes that interact with 2-Methoxy-3-methylbutanoic acid:

- Sulfotransferases : These enzymes facilitate sulfate conjugation, enhancing solubility and renal excretion of various compounds. The interaction with sulfotransferases can lead to the formation of bioactive metabolites.

- UDP-glucuronosyltransferases : Involved in detoxifying xenobiotics, this enzyme family plays a crucial role in the elimination of potentially harmful compounds .

Biological Activity

The biological activity of 2-Methoxy-3-methylbutanoic acid is noteworthy for several reasons:

- Anti-inflammatory Effects : Compounds structurally related to 2-Methoxy-3-methylbutanoic acid have shown potential anti-inflammatory properties, which could be beneficial in treating chronic inflammation-related conditions.

- Metabolic Profiling : Studies have linked this compound to metabolic disorders such as Type 2 Diabetes (T2D). Elevated levels of certain metabolites derived from this compound correlate with an increased risk of T2D .

Type 2 Diabetes Research

A nested case-control study involving 220 T2D patients utilized high-performance liquid chromatography–mass spectrometry (HPLC-MS) for metabolic profiling. The study revealed significant associations between elevated levels of metabolites linked to 2-Methoxy-3-methylbutanoic acid and T2D risk .

Chirality and Biological Activity

Investigations into the chiral nature of this compound have demonstrated that its enantiomers exhibit different biological activities. Understanding these interactions is essential for drug design, where enantiomer-specific effects can lead to varied therapeutic outcomes .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Comparison | Unique Features |

|---|---|---|

| (S)-2-Methoxy-3-methylbutanoic acid | Enantiomer with similar structure | Different optical activity |

| 2-Methylbutanoic acid | Similar carbon chain but lacks methoxy group | Less complex reactivity |

| Butanoic acid | Parent compound without substituents | Simplest structure among the analogs |

Therapeutic Potential

Ongoing studies are exploring the therapeutic applications of 2-Methoxy-3-methylbutanoic acid:

- Anti-inflammatory Applications : Potential use in therapies targeting chronic inflammatory diseases.

- Metabolic Disorders : As a biomarker for T2D, it could aid in early detection and management strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.